

Application Notes and Protocols for NMR Spectroscopy of Boc-Ala-Ala-OMe

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Compound of Interest

Compound Name: *Boc-Ala-Ala-OMe*

Cat. No.: *B012204*

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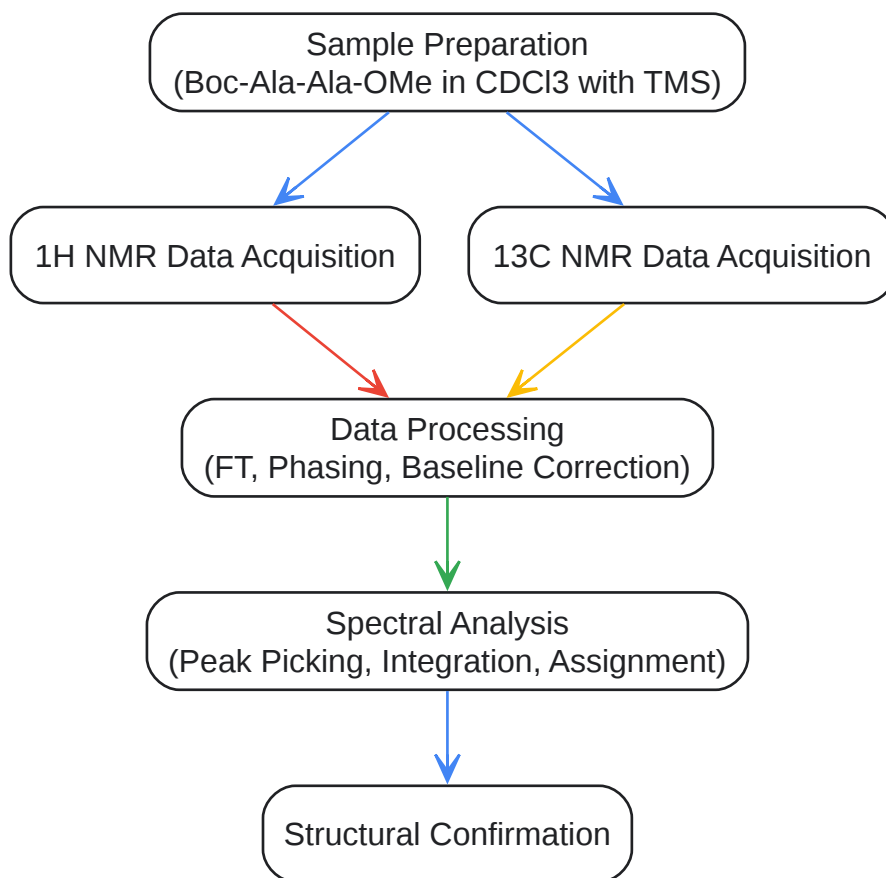
This document provides detailed application notes and protocols for the Nuclear Magnetic Resonance (NMR) spectroscopy analysis of N-tert-butyloxycarbonyl-L-alanyl-L-alanine methyl ester (**Boc-Ala-Ala-OMe**), a common dipeptide intermediate in peptide synthesis and drug development.

Introduction

NMR spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of synthetic peptides. For **Boc-Ala-Ala-OMe**, ^1H and ^{13}C NMR provide unambiguous confirmation of its chemical structure by identifying the specific chemical environments of each proton and carbon atom. This application note offers a comprehensive guide to acquiring and interpreting NMR spectra of this dipeptide.

Chemical Structure and Atom Labeling

For clarity in spectral assignments, the atoms of **Boc-Ala-Ala-OMe** are systematically labeled as shown in the diagram below. This labeling convention will be used throughout this document to correlate NMR signals with their corresponding atoms in the molecule.



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